Cinchonidine

Description

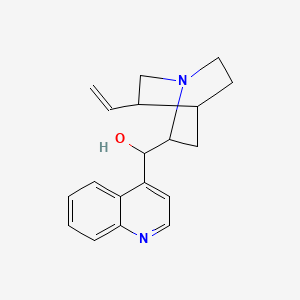

Structure

3D Structure

Properties

IUPAC Name |

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPWYEUPVWOPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinchonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.2 mg/mL at 25 °C | |

| Record name | Cinchonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

485-71-2, 118-10-5 | |

| Record name | CINCHONIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchonan-9-ol, (9S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinchonan-9-ol, (8.alpha.,9R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cinchonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210.5 °C | |

| Record name | Cinchonidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030282 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cinchonidine: A Deep Dive into its Molecular Structure and Stereochemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonidine (B190817), a prominent member of the cinchona alkaloid family, has long been a subject of intense scientific scrutiny due to its fascinating stereochemistry and significant applications in asymmetric synthesis and pharmacology.[1][2] Extracted from the bark of the Cinchona tree, this naturally occurring compound shares its origins with its diastereomers: cinchonine (B1669041), quinidine (B1679956), and quinine (B1679958).[1][2] This technical guide provides an in-depth exploration of the molecular structure and stereochemical nuances of this compound, offering valuable insights for professionals in drug development and chemical research.

Molecular Structure

This compound is a complex organic molecule with the chemical formula C₁₉H₂₂N₂O.[3] Its structure is characterized by a quinoline (B57606) ring system linked to a quinuclidine (B89598) bicycle through a hydroxymethylene bridge.

IUPAC Name: (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol[3]

The key structural features include:

-

Quinoline Moiety: A bicyclic aromatic ring system containing a nitrogen atom.

-

Quinuclidine Moiety: A rigid bicyclic amine.

-

Hydroxymethylene Bridge: Connects the quinoline and quinuclidine rings.

-

Vinyl Group: Attached to the quinuclidine ring.

Stereochemistry: The Essence of this compound's Uniqueness

The biological activity and catalytic utility of this compound are intrinsically linked to its unique three-dimensional arrangement of atoms. The molecule possesses four chiral centers, leading to a total of 16 possible stereoisomers. However, only four major diastereomers are naturally occurring and commercially significant: this compound, cinchonine, quinidine, and quinine.

The absolute configuration of the key stereocenters in this compound is (8S,9R).[1] It is a pseudoenantiomer of cinchonine, which possesses an (8R,9S) configuration.[4] This subtle difference in the spatial orientation of the hydroxyl group at C9 and the quinoline ring at C8 gives rise to distinct physical and chemical properties.

The Cinchona Alkaloid Family: A Stereochemical Quartet

The four principal cinchona alkaloids exist as two pairs of pseudoenantiomers. This compound and cinchonine form one pair, while quinidine and quinine form the other. The primary structural difference between the two pairs is the presence of a methoxy (B1213986) group at the 6' position of the quinoline ring in quinidine and quinine, which is absent in this compound and cinchonine.

Quantitative Data Summary

The distinct stereochemistry of the cinchona alkaloids is reflected in their physical properties. The following table summarizes key quantitative data for this compound and its major diastereomers, facilitating easy comparison.

| Property | This compound | Cinchonine | Quinidine | Quinine |

| Molecular Formula | C₁₉H₂₂N₂O | C₁₉H₂₂N₂O | C₂₀H₂₄N₂O₂ | C₂₀H₂₄N₂O₂ |

| Molar Mass ( g/mol ) | 294.39 | 294.39 | 324.42 | 324.43 |

| Melting Point (°C) | 200-207[1] | ~265[5] | 174-176[6] | 177 |

| Specific Rotation ([α]D) | -109.2° (in ethanol) | +229° (in alcohol)[5] | +258° (in alcohol)[7] | -169° (in ethanol) |

| Solubility in Water | Practically insoluble[5] | Practically insoluble[5] | Slightly soluble[8] | Insoluble |

| Solubility in Ethanol (B145695) | Soluble[1] | Soluble[4] | Soluble[8][9] | Soluble |

| Solubility in Chloroform | Soluble[1] | Soluble[5] | Soluble[8] | Soluble |

Experimental Protocols for Stereochemical Determination

The elucidation of the stereochemistry of cinchona alkaloids relies on established analytical techniques. The following are detailed methodologies for two key experiments.

Protocol 1: Determination of Specific Rotation by Polarimetry

Objective: To measure the specific rotation of a this compound sample to confirm its enantiomeric purity and identity.

Materials:

-

Polarimeter (with sodium D-line lamp, λ = 589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (10 mL)

-

Analytical balance

-

This compound sample

-

Ethanol (spectroscopic grade)

Procedure:

-

Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve the sample in ethanol and fill the flask to the mark with the same solvent. Mix the solution thoroughly to ensure homogeneity.

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent (ethanol in this case) to set the zero point.

-

Measurement: Rinse the polarimeter cell with the prepared this compound solution and then fill it, ensuring no air bubbles are present in the light path. Place the filled cell in the polarimeter.

-

Data Acquisition: Measure the observed optical rotation (α). Record the reading after it has stabilized. Repeat the measurement at least three times and calculate the average observed rotation.

-

Calculation of Specific Rotation: Calculate the specific rotation ([α]) using the following formula:[10] [α] = α / (l × c) where:

-

α is the average observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Protocol 2: Stereochemical Confirmation by Single-Crystal X-ray Diffraction

Objective: To determine the absolute configuration of this compound by analyzing its single-crystal X-ray diffraction data.

Materials:

-

Single-crystal X-ray diffractometer

-

Goniometer head

-

Cryoprotectant (if necessary)

-

Suitable solvent for crystallization (e.g., ethanol, methanol)

-

Microscope

Procedure:

-

Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent. The ideal crystals should be well-formed, without visible defects, and have dimensions in the range of 0.1-0.3 mm.

-

Crystal Mounting: Carefully select a suitable single crystal under a microscope and mount it on the goniometer head of the diffractometer. If data is to be collected at low temperatures, the crystal may need to be coated with a cryoprotectant to prevent ice formation.

-

Data Collection: Center the crystal in the X-ray beam. The diffractometer will then rotate the crystal while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded. A complete dataset is collected by rotating the crystal through a specific angular range.

-

Data Processing: The raw diffraction data is processed to correct for various experimental factors, including background noise, absorption, and Lorentz-polarization effects. This results in a list of indexed reflections with their corresponding intensities.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters are then refined against the experimental data to obtain a final, accurate molecular structure.

-

Absolute Configuration Determination: For a chiral molecule like this compound, the absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data. The Flack parameter is a key indicator; a value close to 0 confirms the assigned absolute configuration, while a value close to 1 suggests the opposite enantiomer.

Visualizing this compound's Role: Signaling Pathways and Logical Relationships

To better understand the functional implications of this compound's stereochemistry, the following diagrams, generated using Graphviz (DOT language), illustrate key interactions and workflows.

Caption: this compound's protective role in the PI3K/AKT signaling pathway against cisplatin-induced ototoxicity.

Caption: Proposed mechanism of antimalarial action for this compound.

Caption: Logical workflow of this compound's role in asymmetric catalysis.

Conclusion

The intricate molecular structure and well-defined stereochemistry of this compound are fundamental to its diverse applications. As a chiral catalyst, it plays a crucial role in the stereoselective synthesis of pharmaceuticals and fine chemicals. In the realm of medicine, its potential as a therapeutic agent continues to be explored, with recent studies highlighting its protective effects in certain cellular pathways. A thorough understanding of its three-dimensional architecture and the subtle differences that distinguish it from its diastereomers is paramount for harnessing its full potential in research and development. This guide provides a foundational resource for scientists and professionals seeking to leverage the unique properties of this remarkable cinchona alkaloid.

References

- 1. This compound Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 2. Page loading... [guidechem.com]

- 3. Cinchonine | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cinchonine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 5. Cinchonine [drugfuture.com]

- 6. The Chemical Structure of Quinidine: What You Need to Know [medicoverhospitals.in]

- 7. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. s3.pgkb.org [s3.pgkb.org]

- 9. rndsystems.com [rndsystems.com]

- 10. Specific Rotation - Chemistry Steps [chemistrysteps.com]

Physical and chemical properties of Cinchonidine

An In-depth Technical Guide to the Physical and Chemical Properties of Cinchonidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prominent member of the Cinchona alkaloids, a class of natural products extracted from the bark of the Cinchona tree.[1][2] As a stereoisomer of cinchonine, it has garnered significant attention in various scientific fields, including asymmetric synthesis, catalysis, and pharmacology.[2][3][4][5] Its applications range from serving as a chiral ligand in the production of enantiomerically pure compounds to its use in the manufacturing of antimalarial and antiarrhythmic drugs.[1][6][7] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an examination of its known interactions with cellular signaling pathways.

General and Chemical Properties

This compound, with the IUPAC name (R)---INVALID-LINK--methanol, is a complex heterocyclic alkaloid.[3] It is structurally characterized by a quinoline (B57606) ring linked to a quinuclidine (B89598) nucleus. This distinct three-dimensional arrangement is fundamental to its chiral properties and biological activity. It is stable under normal conditions but is noted to be sensitive to light and incompatible with strong oxidizing agents.[8][9]

Table 1: General and Chemical Identification

| Property | Value | Reference |

| IUPAC Name | (R)---INVALID-LINK--methanol | [3] |

| Synonyms | (-)-Cinchonidine, Cinchovatine, (8S,9R)-Cinchonidine | [4] |

| CAS Number | 485-71-2 | [3] |

| Molecular Formula | C₁₉H₂₂N₂O | [3][6] |

| Molar Mass | 294.39 g/mol - 294.43 g/mol | [3][4][6] |

| Appearance | White or almost white crystalline powder; fine, colorless needles. | [2][6] |

Physical Properties

The physical characteristics of this compound are well-documented and crucial for its handling, formulation, and application in various chemical processes.

Table 2: Key Physical Properties

| Property | Value | Conditions / Notes | Reference |

| Melting Point | 195 - 207 °C | Literature values vary slightly (e.g., 204-206°C, 200-207°C). | [1][2][6] |

| Boiling Point | ~464.5 °C | At 760 mmHg. | [1][3] |

| Density | 1.2 g/cm³ (or 1.2 g/mL) | [1][3] | |

| pKa | pKa₁: 5.80, pKa₂: 10.03 | At 25 °C. | [8][10] |

| Optical Rotation | [α] = -105° to -115° | c=1 in Ethanol at 20°C. | [1][6] |

| Water Solubility | 0.25 g/L (Slightly Soluble) | At 20 °C. | [3][9] |

| Solvent Solubility | Soluble | In ethanol, ether, acetone, benzene, chloroform, and methanol. | [1][2] |

Spectroscopic Data

The structure of this compound has been extensively characterized using various spectroscopic techniques. These methods are essential for confirming the identity and purity of the compound.

-

NMR Spectroscopy : 1H NMR, 13C NMR, and two-dimensional techniques like COSY, HSQC, HMBC, and NOESY have been employed for complete structural elucidation.[2][11] A 1H NMR spectrum in CDCl₃ shows characteristic shifts for the aromatic protons of the quinoline ring and the aliphatic protons of the quinuclidine and vinyl groups.[12]

-

Mass Spectrometry : Provides a molecular ion peak corresponding to its molar mass, confirming its elemental composition.[12]

-

Infrared (IR) Spectroscopy : Reveals the presence of key functional groups, such as the O-H stretch from the alcohol and C=N and C=C stretches from the aromatic rings.

-

UV-Vis Spectroscopy : UV absorption data is available and has been used for its characterization.[10]

Experimental Protocols

Accurate determination of physicochemical properties is critical. The following are standardized methodologies for key parameters.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs. A narrow melting range is indicative of high purity.[13]

Methodology:

-

Sample Preparation : A small amount of this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder.[14][15]

-

Packing : The tube is inverted and tapped gently to pack the powder into the sealed end, filling it to a height of 1-2 mm.[14][15]

-

Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus (e.g., a Thiele tube with high-boiling point oil or a digital Mel-Temp apparatus).[13]

-

Heating : The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[13]

-

Observation and Recording : Two temperatures are recorded:

-

T₁ : The temperature at which the first drop of liquid appears.

-

T₂ : The temperature at which the last crystal of the solid melts completely.

-

-

Result : The melting point is reported as the range T₁ - T₂.

References

- 1. organicintermediate.com [organicintermediate.com]

- 2. This compound Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C19H22N2O | CID 101744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound: Synthesis, Applications in Anti-malarial Research and Catalysis_Chemicalbook [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. organicintermediate.com [organicintermediate.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound CAS#: 485-71-2 [m.chemicalbook.com]

- 10. This compound [drugfuture.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound(485-71-2) 1H NMR [m.chemicalbook.com]

- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. byjus.com [byjus.com]

Cinchonidine: A Technical Guide to Its Natural Sources and Extraction from Cinchona Bark

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonidine (B190817) is a prominent quinoline (B57606) alkaloid derived from the bark of the Cinchona tree, a genus native to the Andean forests of South America. As a stereoisomer of cinchonine (B1669041), it shares a rich history in traditional medicine, primarily for its antimalarial properties.[1] Beyond its historical significance, this compound and its derivatives have found modern applications as chiral catalysts in asymmetric organic synthesis, making them valuable tools in the pharmaceutical industry for the development of enantiomerically pure drugs.[2] This technical guide provides an in-depth overview of the natural sources of this compound, detailing the alkaloid content in various Cinchona species, and presents comprehensive protocols for its extraction and purification from Cinchona bark.

Natural Sources of this compound

This compound is one of the four principal alkaloids found in Cinchona bark, alongside quinine (B1679958), quinidine, and cinchonine.[3] The concentration of these alkaloids varies significantly between different Cinchona species and can be influenced by factors such as the geographical location, age of the tree, and specific cultivar.[4] While quinine is often the most abundant alkaloid, certain species are notable for their higher relative content of cinchonine and this compound.[4]

This compound Content in Various Cinchona Species

The following table summarizes the typical alkaloid content, including this compound, in the bark of several economically important Cinchona species. This data is crucial for selecting the appropriate raw material to maximize the yield of this compound.

| Cinchona Species | Total Alkaloids (%) | Quinine (%) | Quinidine (%) | Cinchonine & this compound (%) | Reference |

| Cinchona succirubra (Red Bark) | 5 - 7 | 1 - 3 | ~0.1 | Higher than other species | [4] |

| Cinchona calisaya (Yellow Bark) | 4 - 7 | 3 - 4 | ~0.1 | Variable | [4] |

| Cinchona officinalis (Crown Bark) | ~5 | Lower concentrations | Variable | Variable | [4] |

| Cinchona ledgeriana | 5 - 14 | 8 - 13 | 0.1 - 0.3 | 0.2 - 0.4 | [4] |

| Cinchona pubescens | 1.5 - 5 | 1.5 - 5 | - | Present | [4] |

A study utilizing Supercritical Fluid Chromatography on Cinchona bark of Ph.Eur. quality reported a this compound content ranging from 0.90% to 1.26%.[5] In the analyzed samples, cinchonine was the most dominant alkaloid (1.87%–2.30%), followed by quinine (1.59% to 1.89%).[5]

Extraction of this compound from Cinchona Bark

The extraction of this compound from Cinchona bark is a multi-step process that leverages the principles of acid-base chemistry to isolate the alkaloids from the plant matrix. The general workflow involves liberating the alkaloids, extracting them into an organic solvent, and then purifying the individual alkaloids.

General Extraction Workflow

The following diagram illustrates the generalized workflow for the extraction of Cinchona alkaloids, including this compound, from the raw bark material.

Caption: A generalized workflow for the extraction of this compound from Cinchona bark.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the extraction and purification of this compound.

This protocol describes a traditional laboratory-scale method for extracting and purifying Cinchona alkaloids.

Materials:

-

Powdered Cinchona bark (100 g)

-

Calcium hydroxide (B78521) (slaked lime)

-

2M Sulfuric acid

-

Sodium hydroxide solution (10% w/v)

-

Activated charcoal

-

Distilled water

Equipment:

-

Heating mantle with reflux condenser

-

Soxhlet apparatus (optional)

-

Separatory funnel

-

Filter paper and funnels

-

pH meter or pH indicator strips

-

Beakers and flasks

-

Crystallization dish

Procedure:

-

Alkaloid Liberation:

-

In a large beaker, create a paste by mixing 100 g of finely powdered Cinchona bark with a slurry of 15 g of calcium hydroxide in 200 mL of water.[4]

-

Gently heat the mixture to evaporate the water, resulting in a dry, crumbly powder. This step converts the alkaloid salts present in the bark into their free base form, which is more soluble in organic solvents.[4]

-

-

Solvent Extraction:

-

Transfer the dried, basified bark powder to a flask and add 500 mL of toluene.[4]

-

Heat the mixture under reflux for 4-6 hours to extract the alkaloid free bases into the toluene.[4] Alternatively, the powder can be packed into a Soxhlet apparatus and extracted with toluene for approximately 6 hours.[6]

-

-

Acidic Extraction:

-

After cooling, filter the mixture to remove the solid bark residue. The filtrate contains the crude alkaloids in toluene.[4]

-

Transfer the toluene filtrate to a separatory funnel and add 100 mL of 2M sulfuric acid.[4]

-

Shake the funnel vigorously to facilitate the transfer of the alkaloids from the organic phase to the acidic aqueous phase, where they form water-soluble sulfates.[4]

-

Allow the layers to separate and drain the lower aqueous layer containing the crude alkaloid sulfates into a clean beaker.[4] Repeat the acidic extraction on the toluene layer to ensure complete recovery.

-

-

Purification and Fractional Crystallization:

-

Heat the combined aqueous extracts and add a small amount of activated charcoal to decolorize the solution.[4] Filter the hot solution to remove the charcoal.[4]

-

Slowly add a 10% sodium hydroxide solution to the filtrate while monitoring the pH. Adjust the pH to approximately 6.5-7.0 to selectively precipitate quinine sulfate, which is less soluble.[3] Filter to remove the precipitated quinine sulfate.

-

Continue to raise the pH of the filtrate to 10 or higher with the sodium hydroxide solution to precipitate the remaining alkaloids, including this compound, cinchonine, and quinidine.[3]

-

Collect the precipitate by filtration and dry it.

-

The separation of this compound from the other alkaloids in the precipitate can be achieved through fractional crystallization. Dissolve the mixed alkaloids in a minimal amount of boiling ethanol. Allow the solution to cool slowly. Different alkaloids will crystallize at different rates and temperatures due to their varying solubilities.

-

Collect the crystals in fractions and analyze each fraction (e.g., by HPLC or by measuring the specific rotation) to identify the this compound-rich fraction.

-

Further recrystallization of the this compound-rich fraction from ethanol can be performed to achieve higher purity.

-

Modern extraction methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods, including reduced extraction times, lower solvent consumption, and increased efficiency.[7][8][9]

Ultrasound-Assisted Extraction (UAE):

-

Principle: UAE utilizes high-frequency sound waves (typically >20 kHz) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, disrupting the cell walls and enhancing the release of intracellular compounds.[8][10][11]

-

General Protocol:

Microwave-Assisted Extraction (MAE):

-

Principle: MAE uses microwave energy to heat the solvent and the plant material. The rapid and efficient heating leads to the rupture of plant cells and the subsequent release of alkaloids into the solvent.[7][9]

-

General Protocol:

-

Place the powdered Cinchona bark and the extraction solvent in a vessel suitable for microwave extraction.

-

Apply microwave power for a specific duration (e.g., 5 minutes at 60 W).[7]

-

After extraction, the mixture is filtered to separate the extract.

-

The following diagram illustrates the logical relationship of the key parameters in optimizing a Microwave-Assisted Extraction process.

Caption: Key parameters influencing the optimization of Microwave-Assisted Extraction.

This protocol provides a method for the quantitative analysis of this compound in an extract.

Materials and Reagents:

-

This compound reference standard (≥98% purity)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

-

Orthophosphoric acid

-

Deionized water

-

Cinchona bark extract

Equipment:

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄ adjusted to pH 3.0 with phosphoric acid) in a suitable ratio (e.g., 25:75 v/v).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 250 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a precise amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of working standard solutions of different concentrations by serial dilution with the mobile phase.

-

-

Preparation of Sample Solution:

-

Accurately weigh a known amount of the dried Cinchona extract and dissolve it in a known volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Analysis:

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Record the chromatograms and the peak areas.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample solution by comparing its peak area to the calibration curve.

-

Calculate the percentage of this compound in the original Cinchona bark extract.

-

The following diagram illustrates the typical workflow for HPLC quantification of this compound.

Caption: Workflow for the quantification of this compound using HPLC.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of this compound and detailed methodologies for its extraction and purification from Cinchona bark. The selection of Cinchona species with higher this compound content is a critical first step for efficient production. While traditional solvent-based extraction methods are well-established, modern techniques like UAE and MAE offer greener and more efficient alternatives. The provided experimental protocols and workflows serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development, enabling the effective isolation and quantification of this important alkaloid. The continued exploration of this compound's properties and applications underscores the enduring value of natural products in modern science.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]

- 10. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Cinchonidine vs Cinchonine structural differences

An In-depth Technical Guide to the Structural Differences Between Cinchonidine (B190817) and Cinchonine (B1669041)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural distinctions between the Cinchona alkaloids, this compound and cinchonine. Emphasizing their stereochemical relationship, this document summarizes their physicochemical properties and outlines experimental protocols for their differentiation, crucial for their application in asymmetric synthesis, catalysis, and pharmaceutical research.

This compound and cinchonine are diastereomers, meaning they share the same molecular formula (C19H22N2O) and connectivity but differ in the three-dimensional arrangement of atoms at specific chiral centers.[1] This stereochemical variance is the fundamental distinction between the two molecules and is responsible for their differing chemical and biological properties.

The key to their structural difference lies in the absolute configurations at the C-8 and C-9 positions of the Cinchona alkaloid scaffold.[2][3]

Due to this opposing stereochemistry at the two adjacent chiral centers, this compound and cinchonine are often referred to as pseudo-enantiomers.[3][5][7] This relationship is visualized in the diagram below.

Caption: Diastereomeric relationship between this compound and Cinchonine.

Comparative Physicochemical Properties

The variance in stereochemistry directly influences the macroscopic physical properties of this compound and cinchonine. These differences are critical for their separation, characterization, and application.

| Property | This compound | Cinchonine |

| Molecular Formula | C19H22N2O | C19H22N2O |

| Molecular Weight | 294.4 g/mol [4] | 294.39 g/mol [8] |

| Melting Point | 200-207 °C[5] | 260-263 °C[8] |

| Specific Rotation | -115° (c=1, EtOH)[9] | +229° (c=0.5, EtOH) |

| Appearance | White crystalline powder or colorless needles[5] | White crystalline powder |

| Solubility | Soluble in ethanol, chloroform, methanol[5] | Soluble in ethanol, ether, slightly in chloroform |

Experimental Protocols for Differentiation

Distinguishing between this compound and cinchonine requires analytical techniques that are sensitive to stereochemistry.

Polarimetry

Principle: Chiral molecules rotate plane-polarized light. Enantiomers rotate light to an equal and opposite degree. Diastereomers have different specific rotations.

Methodology:

-

Prepare solutions of known concentration (e.g., 1 g/100 mL) of each alkaloid in a suitable solvent, such as ethanol.

-

Use a polarimeter to measure the angle of optical rotation for each solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

This compound will exhibit a strong negative (levorotatory) rotation, while cinchonine will show a strong positive (dextrorotatory) rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The chemical environment of atomic nuclei differs between diastereomers, leading to distinct chemical shifts in their NMR spectra. While ¹H NMR can show subtle differences, ¹³C NMR is often more definitive.

Methodology:

-

Dissolve a sample of the alkaloid in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Compare the resulting spectra. Significant differences in the chemical shifts of the carbons within the quinuclidine (B89598) ring are particularly useful for differentiation.[10] Advanced techniques like 2D NMR (COSY, HSQC, HMBC) can further confirm the structural assignments.[5]

Caption: Workflow for differentiating this compound and Cinchonine via NMR.

Chromatography

Principle: The differential interaction of diastereomers with a stationary phase allows for their separation. Co-elution can be a challenge on standard columns, necessitating specialized approaches.[1]

Methodology:

-

High-Performance Liquid Chromatography (HPLC):

-

Stationary Phase: Utilize a chiral stationary phase (CSP) specifically designed for separating stereoisomers.[1]

-

Mobile Phase Optimization: On a standard C18 column, separation can be improved by adjusting the mobile phase pH (a pH of 3.0 is a good starting point) and the organic modifier (methanol may offer better selectivity than acetonitrile).[1] The use of buffers like ammonium (B1175870) acetate (B1210297) can also enhance separation.[1]

-

-

Capillary Electrophoresis (CE): Chiral selectors, such as cyclodextrins, can be added to the running buffer to achieve separation of the diastereomers.

Vibrational Spectroscopy (IR and Raman)

Principle: While the IR and Raman spectra of this compound and cinchonine are very similar, differences can be observed, particularly when they form cocrystals with other molecules. The formation of cocrystals can lead to distinct crystal packing and intermolecular interactions, resulting in unique spectral fingerprints.[11]

Methodology:

-

Prepare cocrystals of the alkaloid with a suitable coformer (e.g., 5-nitrobarbituric acid).

-

Acquire IR and Raman spectra of the cocrystal products.

-

Compare the spectra, focusing on shifts in the vibrational modes of the quinoline (B57606) and quinuclidine moieties, which can indicate different primary interaction sites for each diastereomer.[11]

Conclusion

The structural difference between this compound and cinchonine is exclusively stereochemical, defined by the opposite configurations at the C-8 and C-9 atoms. This subtle distinction gives rise to unique physicochemical properties, most notably their opposite optical rotations and differing melting points. These properties are exploited in various analytical techniques—polarimetry, NMR spectroscopy, and specialized chromatographic methods—to effectively differentiate and characterize these two important Cinchona alkaloids. A thorough understanding of these differences is paramount for their effective use in asymmetric catalysis and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C19H22N2O | CID 101744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]

- 6. Cinchonine | C19H22N2O | CID 90454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (CAS-No. 485-71-2) - Buchler GmbH [buchler-gmbh.com]

- 8. Cinchonine - Wikipedia [en.wikipedia.org]

- 9. organicintermediate.com [organicintermediate.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

(8S,9R)-Cinchonan-9-ol IUPAC name and synonyms

An In-depth Technical Guide to (8S,9R)-Cinchonan-9-ol (Cinchonidine)

Introduction

(8S,9R)-Cinchonan-9-ol, more commonly known as This compound (B190817), is a prominent member of the cinchona alkaloid family, extracted from the bark of the Cinchona tree. It is a diastereomer of cinchonine (B1669041) and a pseudo-enantiomer of quinidine. This versatile molecule has garnered significant attention in the scientific community, not only for its historical importance as an antimalarial agent but also for its contemporary applications as a chiral catalyst in asymmetric synthesis. This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its chemical identity, physicochemical properties, biological activities, and its role in modern organic chemistry, supported by experimental protocols and pathway diagrams.

Chemical Identity: IUPAC Name and Synonyms

The formal IUPAC name for (8S,9R)-Cinchonan-9-ol is (R)---INVALID-LINK--methanol [1][2]. Due to its complex structure and historical usage, it is known by a variety of synonyms.

| Table 1: IUPAC Name and Synonyms for (8S,9R)-Cinchonan-9-ol | |

| Systematic IUPAC Name | (R)---INVALID-LINK--methanol |

| Common Name | This compound |

| Stereoisomer Designation | (8S,9R)-Cinchonidine; (-)-Cinchonidine; L-Cinchonidine |

| CAS Number | 485-71-2 |

| Other Synonyms | Cinchovatine, (8alpha,9R)-Cinchonan-9-ol, alpha-Quinidine |

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is provided in Table 2. This data is crucial for its application in both laboratory and industrial settings.

| Table 2: Physicochemical Properties of this compound | |

| Property | Value |

| Molecular Formula | C₁₉H₂₂N₂O |

| Molar Mass | 294.43 g/mol [1] |

| Appearance | White crystalline powder |

| Melting Point | 204-205 °C[1] |

| Boiling Point | 464.5 °C[1] |

| Density | 1.2 g/mL[1] |

| Solubility in Water | Slightly soluble (0.25 g/L at 20 °C)[1] |

| pKa | pKa1 = 5.85, pKa2 = 9.92 (at 25 °C) |

Spectral data is essential for the identification and characterization of this compound. Key spectral features are summarized in Table 3.

| Table 3: Spectral Data for this compound | |

| Spectroscopic Technique | Key Features |

| ¹³C NMR | Spectra available in public databases such as PubChem. |

| Mass Spectrometry (GC-MS) | Characteristic fragmentation pattern available in databases like SpectraBase[3]. |

| Mass Spectrometry (LC-MS/MS) | Precursor ion and product ion data can be found in resources like PubChem[2]. |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its antimalarial and cardiac effects being the most notable.

| Table 4: Biological Activities of this compound | |

| Activity | Description |

| Antimalarial | This compound demonstrates activity against Plasmodium falciparum, the parasite responsible for malaria. Its efficacy is generally considered to be less than that of quinine (B1679958) and quinidine[4][5]. |

| Antiarrhythmic | It acts as a Class Ia antiarrhythmic agent by blocking sodium ion channels in myocardial cells[6]. This action slows the depolarization rate and prolongs the action potential duration. |

| Otoprotective | Recent studies have shown that this compound can alleviate cisplatin-induced ototoxicity by regulating the PI3K-AKT signaling pathway[7][8]. It has been observed to reduce the accumulation of reactive oxygen species (ROS) and inhibit apoptosis in hair cells[7][8]. |

PI3K-AKT Signaling Pathway Modulation

This compound has been identified as a modulator of the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation. In the context of cisplatin-induced ototoxicity, cisplatin (B142131) leads to the accumulation of ROS, which in turn inhibits the PI3K-AKT pathway, leading to apoptosis of auditory hair cells. This compound can counteract this by activating the PI3K-AKT pathway, thereby protecting the cells from damage[7][8].

Caption: this compound activates the PI3K-AKT pathway, mitigating cisplatin-induced apoptosis.

Application in Asymmetric Synthesis

This compound is a cornerstone in the field of asymmetric catalysis, where it is used to induce chirality in a wide array of chemical transformations[4][9][10][11]. Its rigid molecular framework and strategically positioned functional groups (the quinuclidine (B89598) nitrogen and the C9 hydroxyl group) allow for effective stereocontrol.

General Experimental Protocol: Asymmetric Michael Addition

The following is a generalized protocol for a this compound-catalyzed asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. This protocol is based on principles outlined in the literature for cinchona alkaloid catalysis.

Workflow for Asymmetric Michael Addition

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C19H22N2O | CID 101744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound: Synthesis, Applications in Anti-malarial Research and Catalysis_Chemicalbook [chemicalbook.com]

- 5. Click Inspired Synthesis of Novel this compound Glycoconjugates as Promising Plasmepsin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicintermediate.com [organicintermediate.com]

- 7. Cinchonine and this compound alleviate cisplatin‐induced ototoxicity by regulating PI3K‐AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cinchonine and this compound alleviate cisplatin-induced ototoxicity by regulating PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

Spectroscopic Profile of Cinchonidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cinchonidine, a prominent cinchona alkaloid. The information presented herein is intended to support research, quality control, and drug development activities by offering detailed spectroscopic data and the methodologies for their acquisition. This document covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data are crucial for the structural confirmation and purity assessment of this alkaloid.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

| Proton Assignment | Chemical Shift (δ) in ppm |

| H-2' | 8.70 |

| H-8' | 8.03 |

| H-5' | 7.92 |

| H-7' | 7.59 |

| H-6' | 7.56 |

| H-3' | 7.28 |

| H-9 | 5.67 |

| H-10 | 5.64 |

| H-11 (trans) | 5.57 |

| H-11 (cis) | 4.92 |

| H-8 | 4.87 |

| H-2 | 3.51 |

| H-6exo | 3.04 |

| H-6endo | 3.01 |

| H-3 | 2.60 |

| H-7exo | 2.54 |

| H-4 | 2.22 |

| H-5, H-7endo | 1.71 - 1.81 |

| H-5 | 1.41 - 1.49 |

Note: The assignments and chemical shifts can vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-4' | 150.2 |

| C-9' | 148.8 |

| C-2' | 147.5 |

| C-11 | 141.0 |

| C-8' | 130.5 |

| C-6' | 129.0 |

| C-10' | 127.8 |

| C-7' | 126.5 |

| C-5' | 122.8 |

| C-3' | 118.7 |

| C-10 | 114.2 |

| C-9 | 70.5 |

| C-8 | 60.3 |

| C-2 | 56.5 |

| C-6 | 49.8 |

| C-3 | 39.8 |

| C-4 | 28.0 |

| C-7 | 26.2 |

| C-5 | 21.6 |

Note: The assignments and chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra of this compound can be acquired using a standard NMR spectrometer.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its structural features.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | O-H stretching (hydroxyl group) |

| ~3070 | C-H stretching (aromatic and vinylic) |

| ~2930, 2870 | C-H stretching (aliphatic) |

| ~1620 | C=C stretching (quinoline ring) |

| ~1590, 1510, 1470 | C=C stretching (aromatic ring) |

| ~1450 | C-H bending (aliphatic) |

| ~1090 | C-O stretching (secondary alcohol) |

| ~990, 920 | =C-H bending (vinyl group) |

| ~850, 760 | C-H bending (aromatic out-of-plane) |

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

Data Processing:

-

Perform a background subtraction.

-

The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is essential for its identification and structural elucidation.

| m/z (mass-to-charge ratio) | Fragment Assignment |

| 294 | [M]⁺ (Molecular ion) |

| 293 | [M-H]⁺ |

| 277 | [M-OH]⁺ |

| 159 | Quinoline-CH=OH⁺ fragment |

| 136 | Quinuclidine vinyl fragment |

| 130 | Aza-naphthalene fragment |

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

Sample Preparation (for LC-MS):

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Filter the solution to remove any particulate matter.

Data Acquisition (LC-MS with Electrospray Ionization - ESI):

-

Chromatography:

-

Use a suitable C18 column.

-

Employ a mobile phase gradient, for example, of water and acetonitrile (B52724) with a small amount of formic acid.

-

-

Mass Spectrometry:

-

Operate the ESI source in positive ion mode.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

-

Tandem MS (MS/MS) can be performed by selecting the molecular ion (m/z 294) as the precursor ion and inducing fragmentation to obtain a product ion spectrum.

-

Data Processing:

-

Analyze the mass spectra to determine the molecular weight and identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Plausible fragmentation pathway of this compound in Mass Spectrometry.

Cinchonidine: A Technical Guide to its Discovery and Enduring Significance in Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonidine (B190817), a prominent member of the Cinchona alkaloids, stands as a cornerstone in the history of organic chemistry and pharmacology. Its discovery, intrinsically linked to the quest for antimalarial therapeutics, paved the way for profound advancements in stereochemistry and asymmetric synthesis. This technical guide provides an in-depth exploration of the discovery of this compound, its historical significance, detailed experimental protocols for its isolation, and a comparative analysis of its properties alongside its stereoisomers.

Historical Context and Discovery

The story of this compound begins with the Cinchona tree, the source of the first effective treatment for malaria.[1][2] The groundbreaking work of French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou in 1820, which led to the isolation of quinine (B1679958), is the foundational moment in the history of Cinchona alkaloids.[1][3][4] While Pelletier and Caventou are primarily credited with the isolation of quinine, their work opened the door to the characterization of other alkaloids present in the Cinchona bark.

The distinct identities and stereochemical relationships of the four primary Cinchona alkaloids—quinine, quinidine, cinchonine (B1669041), and this compound—were fully elucidated through the pioneering research of Louis Pasteur in the 1850s.[5][6][7] Pasteur's meticulous studies on the crystallization and optical activity of these compounds were instrumental in establishing the principles of stereoisomerism.[5][6] He demonstrated that these alkaloids existed as pairs of diastereomers: quinine and quinidine, and cinchonine and this compound.[8] It was also Pasteur who coined the name "quinidine."[6] While the exact individual who first isolated and named this compound is less clearly documented, its characterization as a distinct chemical entity emerged from the intensive investigations of Cinchona bark that followed the initial discovery of quinine.[9] this compound is also known by the synonym Cinchovatine.[10]

Chemical Structure and Stereochemistry

This compound is a stereoisomer of cinchonine and a pseudo-enantiomer of quinine. The four main Cinchona alkaloids share the same core structure but differ in the stereochemistry at the C8 and C9 positions and the presence or absence of a methoxy (B1213986) group on the quinoline (B57606) ring.

The stereochemical relationships between the four principal Cinchona alkaloids can be visualized as follows:

Caption: Stereochemical relationships of the four main Cinchona alkaloids.

Quantitative Data

The physical and chemical properties of this compound and its related alkaloids are summarized in the table below. These differences in properties, such as solubility and optical rotation, are exploited in their separation and purification.

| Property | This compound | Cinchonine | Quinine | Quinidine |

| Molecular Formula | C₁₉H₂₂N₂O | C₁₉H₂₂N₂O | C₂₀H₂₄N₂O₂ | C₂₀H₂₄N₂O₂ |

| Molar Mass ( g/mol ) | 294.43 | 294.39 | 324.42 | 324.42 |

| Melting Point (°C) | 204-207 | 260-263 | ~177 (anhydrous) | ~174-175 |

| Specific Rotation | -109° (c=1, EtOH) | +229° (c=1, EtOH) | -169° (c=1, EtOH) | +262° (c=1, EtOH) |

| Solubility in Water | Slightly soluble | Sparingly soluble | Slightly soluble | Very slightly soluble |

| Solubility in Ethanol | Soluble | Soluble | Soluble | Soluble |

| CAS Number | 485-71-2 | 118-10-5 | 130-95-0 | 56-54-2 |

Note: The values presented are approximate and may vary slightly depending on the source and experimental conditions.

The relative abundance of these alkaloids varies significantly between different species of the Cinchona tree.[3]

| Cinchona Species | Total Alkaloids (%) | Quinine (%) | Quinidine (%) | Cinchonine & this compound (%) |

| C. ledgeriana | 5 - 14 | 8 - 13 | 0.1 - 0.3 | 0.2 - 0.4 |

| C. succirubra (C. pubescens) | 5 - 7 | 1 - 3 | ~0.1 | Higher than other species |

| C. calisaya | 4 - 7 | 3 - 4 | ~0.1 | Variable |

| C. officinalis | ~5 | Lower concentrations | Variable | Variable |

Experimental Protocols

The isolation of Cinchona alkaloids relies on the principles of acid-base extraction. The following is a generalized protocol for the extraction of the total alkaloids, followed by a more specific step for the potential separation of this compound.

General Acid-Base Extraction of Cinchona Alkaloids

Caption: General workflow for the acid-base extraction of Cinchona alkaloids.

Selective Isolation of this compound

Following the initial extraction of the mixed alkaloids, this compound can be separated from the other components, particularly after the crystallization of quinine sulphate.

Objective: To isolate this compound from the mother liquor remaining after the primary crystallization of quinine.

Materials:

-

Mother liquor from quinine sulphate crystallization

-

Sodium hydroxide (B78521) solution (10% w/v)

-

Tartaric acid solution

Procedure:

-

Alkalinization of Mother Liquor: Treat the mother liquor, which is rich in the more soluble alkaloid sulphates, with a 10% sodium hydroxide solution to precipitate the remaining free alkaloids, including this compound, cinchonine, and quinidine.

-

Filtration: Collect the precipitated alkaloids by filtration and wash with cold water to remove excess alkali.

-

Dissolution: Dissolve the crude alkaloid mixture in a minimal amount of a suitable solvent, such as ethanol.

-

Selective Precipitation: Add a solution of tartaric acid to the ethanolic solution of the alkaloids. This compound tartrate is relatively insoluble and will precipitate out of the solution.[10]

-

Crystallization: Allow the mixture to stand to facilitate the complete crystallization of this compound tartrate. The crystals can be further purified by recrystallization from a suitable solvent system.

-

Conversion to Free Base: The purified this compound tartrate can be converted back to the free base by dissolving it in water, followed by the addition of a base (e.g., sodium hydroxide) to precipitate the pure this compound.

-

Final Purification: The precipitated this compound is then collected by filtration, washed with water, and dried.

Historical Significance in Chemistry

The significance of this compound in the advancement of chemistry is multifaceted:

-

Stereochemistry: The study of this compound and its isomers by Pasteur was fundamental to the development of stereochemistry, providing tangible proof of the existence of non-superimposable mirror-image molecules (enantiomers) and diastereomers.[5][6] This laid the groundwork for our modern understanding of the three-dimensional nature of molecules.

-

Asymmetric Synthesis: this compound and its derivatives have become invaluable tools in asymmetric synthesis, serving as chiral ligands and organocatalysts.[7][11] Their rigid chiral scaffold allows for the stereoselective synthesis of a wide range of molecules, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often dependent on a single enantiomer.

-

Resolving Agent: Historically, Cinchona alkaloids, including this compound, were among the first and most effective resolving agents for racemic mixtures.[7] By forming diastereomeric salts with different solubilities, they enabled the separation of enantiomers, a crucial technique in the study of chiral molecules.

Conclusion

From its origins as a component of a traditional fever remedy to its central role in the development of modern stereochemistry and asymmetric synthesis, this compound has had a profound and lasting impact on the field of chemistry. The story of its discovery and characterization is a testament to the importance of natural products as a source of both therapeutic agents and fundamental scientific understanding. For contemporary researchers, this compound continues to be a vital and versatile tool, enabling the creation of complex chiral molecules with applications in medicine and materials science.

References

- 1. Products of the Empire: Cinchona: a short history | Cambridge University Library [lib.cam.ac.uk]

- 2. pharmakina.com [pharmakina.com]

- 3. benchchem.com [benchchem.com]

- 4. Quinine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. dictionary.com [dictionary.com]

- 10. organicintermediate.com [organicintermediate.com]

- 11. nbinno.com [nbinno.com]

The Biological Fate of Cinchonidine: An In-Depth Technical Guide for Researchers

An Overview of Cinchonidine (B190817) Metabolism and its Implications for Drug Development

This compound, a prominent alkaloid derived from the bark of the Cinchona tree, has long been recognized for its therapeutic potential, particularly as an antimalarial agent. As a stereoisomer of cinchonine (B1669041) and a member of the quinoline (B57606) alkaloid family, its biological role as a metabolite is of significant interest to researchers, scientists, and drug development professionals. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for optimizing its therapeutic efficacy and ensuring its safety. This technical guide provides a comprehensive overview of the current knowledge on the metabolic pathways of this compound, supported by experimental methodologies and visual representations of its biotransformation.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

While specific ADME data for this compound is limited, studies on closely related Cinchona alkaloids provide valuable insights into its likely pharmacokinetic profile.

Absorption: Cinchona alkaloids are generally well-absorbed after oral administration.

Distribution: The distribution of these alkaloids throughout the body is extensive.

Metabolism: The liver is the primary site of metabolism for Cinchona alkaloids, which undergo both Phase I and Phase II biotransformation reactions.

Excretion: The metabolites and a small amount of the unchanged drug are primarily excreted in the urine.

A comparative study on the disposition kinetics of quinine (B1679958), quinidine (B1679956), cinchonine, and this compound in dogs revealed that the plasma and blood concentration-time curves for cinchonine and this compound were nearly identical, suggesting similar distribution characteristics between these two diastereomers.[1]

Metabolic Pathways of this compound

The metabolism of this compound is presumed to follow the established pathways for other Cinchona alkaloids, primarily involving oxidation and conjugation.

Phase I Metabolism: Hydroxylation

Phase I metabolism of xenobiotics typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by the cytochrome P450 (CYP) enzyme system. For Cinchona alkaloids, hydroxylation is a major metabolic route.

Although direct studies on this compound are scarce, the identification of 6'-hydroxythis compound as a urinary metabolite of quinine in humans strongly suggests that hydroxylation at the 6'-position of the quinoline ring is a key metabolic step for this compound as well, given their structural similarities.[2] This reaction is likely mediated by CYP enzymes, with CYP3A4 being a major contributor to the metabolism of other Cinchona alkaloids like quinine.

Phase II Metabolism: Glucuronidation

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, rendering them more water-soluble and readily excretable. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common Phase II pathway.

It is highly probable that this compound and its hydroxylated metabolites undergo glucuronidation. The hydroxyl group at the C9 position and the newly introduced hydroxyl group at the 6'-position are potential sites for conjugation with glucuronic acid. This process would result in the formation of this compound-9-O-glucuronide and 6'-hydroxythis compound-O-glucuronide.

Quantitative Data on this compound and Related Alkaloids

Quantitative pharmacokinetic data for this compound is sparse. However, a study on the intravenous administration of a combination of quinine, quinidine, and cinchonine in human patients with malaria provides some relevant data for its diastereomer, cinchonine.

| Parameter | Value (Cinchonine) | Species | Dose | Reference |

| Cmax (Day 1) | 3,199 ng/mL | Human (with malaria) | 600 mg (combination) | [3] |

| Terminal Half-life (Day 7) | 3.8 ± 1.4 h | Human (with malaria) | 400 mg (combination) | [3] |

| Terminal Half-life (Day 35) | 1.7 ± 0.8 h | Human (convalescent) | 400 mg (combination) | [3] |

| Absolute Bioavailability | 44% | Rat | Oral | [3] |

Biological Activity of Metabolites

The biological activity of this compound metabolites is an area that requires further investigation. The synthesis of 6'-hydroxycinchonine, the analogous metabolite of cinchonine, has been reported, and it was found to possess antiarrhythmic activity comparable to quinidine but with lower acute toxicity in mice.[4] This suggests that the hydroxylated metabolites of this compound may also retain or exhibit modified pharmacological properties.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

Objective: To investigate the Phase I metabolism of this compound and identify potential metabolites.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or Methanol (MeOH) for reaction termination

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or MeOH).

-

In a microcentrifuge tube, combine the phosphate buffer, HLM, and the this compound stock solution.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the remaining parent compound and any formed metabolites.

Analysis of this compound and its Metabolites by LC-MS/MS

Objective: To separate and quantify this compound and its metabolites in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical Method Parameters:

-

Column: A reversed-phase C18 column is commonly used for the separation of Cinchona alkaloids.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Ionization: Positive ion mode ESI is typically employed for the analysis of these basic alkaloids.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent drug and its expected metabolites. Specific precursor-to-product ion transitions are monitored for each analyte.

Future Directions and Conclusion

The study of this compound's metabolism is an evolving field. While the general pathways can be inferred from related Cinchona alkaloids, further research is needed to definitively identify all major metabolites, elucidate the specific enzymes involved in their formation, and characterize their pharmacological and toxicological profiles. Such information is critical for the rational design of new drugs based on the this compound scaffold and for ensuring the safe and effective use of this important natural product. This technical guide serves as a foundational resource for researchers embarking on these important investigations.

References

- 1. Comparative disposition kinetics of two diastereomeric pairs of cinchona alkaloids in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organicintermediate.com [organicintermediate.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Partial synthesis of 6'-hydroxycinchonine and its antiarrhythmic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinchonidine safety, handling, and storage protocols

An In-depth Technical Guide to Cinchonidine: Safety, Handling, and Storage Protocols

For Researchers, Scientists, and Drug Development Professionals

Substance Identification and Properties

This compound is a cinchona alkaloid, a natural product extracted from the bark of the cinchona tree.[1] It serves as a diastereomer of cinchonine (B1669041) and finds frequent application in asymmetric synthesis and as a chiral resolving agent.[1]

1.1 Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 485-71-2 | [2][3][4] |

| EC Number | 207-622-3 | [2][3] |

| Molecular Formula | C₁₉H₂₂N₂O | [2] |

| Molar Mass | 294.4 g/mol | [2][3] |

| Appearance | White or almost white crystalline powder or fine, colorless needles.[1] | [1] |

| Melting Point | 200 - 207 °C | [1] |

| Autoignition Temperature | 400 °C / 752 °F | [4] |

| Solubility | Soluble in ethanol, chloroform, and methanol.[1] | [1] |

| n-octanol/water partition coefficient (log Kow) | 2.68 (25 °C) | [2][3] |

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance, primarily due to its acute oral toxicity and its potential to cause skin sensitization.[2][3][4]

2.1 GHS Classification

-

Acute toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2][3][4]

-

Skin sensitization (Category 1A) , H317: May cause an allergic skin reaction.[2][3][4]

2.2 Toxicological Data Summary

The following table summarizes key toxicological data for this compound.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 350.82 - 455.8 mg/kg | [2][3] |

| LC50 | Aquatic Invertebrates | - | 68.09 mg/l (48 h) | [2] |

| ErC50 | Algae | - | 14.5 mg/l (72 h) | [2] |

2.3 Ecological Information

Environmental fate studies indicate that this compound is readily biodegradable and does not have a significant potential for bioaccumulation.[2][3]

| Test | Result | Duration | Guideline | Reference |

| Biodegradation | Readily biodegradable | 28 days | OECD 301 B | [3] |

| Bioaccumulative potential | Does not significantly accumulate in organisms. BCF: 18.7 | - | - | [2][3] |

Safe Handling and Storage Protocols

3.1 Personal Protective Equipment (PPE)

To ensure personnel safety, the use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Category | Item | Standard/Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). Lab coat or other protective clothing. | Gloves tested according to EN 374.[2][3] |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when ventilation is inadequate or if dust formation occurs. A P2 filter is recommended.[2][4] |

3.2 Engineering Controls and Handling Procedures

-

All work with this compound should be conducted in a well-ventilated area.[2] The use of local exhaust ventilation or a fume hood is strongly recommended to control the generation of dust.[2]

-

Direct contact with skin, eyes, and clothing must be avoided.[2] Inhalation of dust is to be prevented.[2]

-

Personnel should wash hands thoroughly after handling the substance and before breaks.[2]

-

This compound should be kept away from food, drink, and animal feedingstuffs.[2]

3.3 Storage Conditions

-

Store in the original, tightly closed container.[3]

-

The storage area must be cool, dry, and well-ventilated.[4]

-